Boc-D-Tyr(2-Br-Z)-OH

Descripción general

Descripción

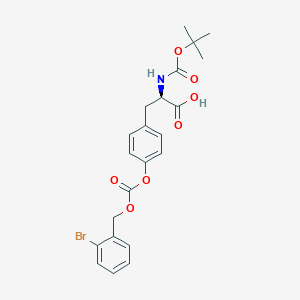

Boc-D-Tyr(2-Br-Z)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group at the amino end and a 2-bromobenzyloxycarbonyl (2-Br-Z) group at the hydroxyl end. These protective groups prevent unwanted reactions during peptide synthesis, making this compound a valuable reagent in the field of organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Tyr(2-Br-Z)-OH typically involves the protection of the amino and hydroxyl groups of D-tyrosine. The process begins with the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the hydroxyl group with a 2-bromobenzyloxycarbonyl (2-Br-Z) group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Boc-D-Tyr(2-Br-Z)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc and 2-Br-Z protective groups under acidic or basic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Common Reagents and Conditions:

Deprotection Reagents: Trifluoroacetic acid (TFA) for Boc group removal and hydrogen bromide (HBr) for 2-Br-Z group removal.

Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.

Major Products Formed:

Deprotected Tyrosine Derivatives: Resulting from the removal of protective groups.

Peptides: Formed through coupling reactions with other amino acids.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block

Boc-D-Tyr(2-Br-Z)-OH is primarily utilized in peptide synthesis as a crucial building block. Its unique structure allows for the introduction of specific functionalities that enhance the stability and activity of peptides. This characteristic is particularly important in developing therapeutic proteins and pharmaceuticals, where the integrity and effectiveness of the peptide are paramount .

Case Studies

- In a study focusing on the synthesis of neuropeptides, this compound was employed to create peptides with improved receptor binding properties, demonstrating enhanced biological activity compared to their non-brominated counterparts .

Drug Development

Medicinal Chemistry Applications

In medicinal chemistry, this compound is leveraged to design and optimize new drug candidates. The presence of the bromine atom is particularly useful for enhancing binding affinity to biological targets, making it valuable in developing treatments for neurological disorders .

Research Insights

- Recent investigations into PRMT5 inhibitors for cancer therapy have included derivatives of this compound. These studies highlight its potential in creating selective inhibitors that can effectively target cancer pathways while minimizing off-target effects .

Bioconjugation

Targeted Therapy Development

this compound plays a significant role in bioconjugation processes, where it aids in attaching drugs or imaging agents to biomolecules. This application is vital for developing targeted therapies that aim to reduce side effects and improve treatment efficacy by directing therapeutic agents precisely to diseased tissues .

Research in Neuroscience

Neurotransmitter Signaling Studies

The compound has been instrumental in neuroscience research, particularly in studies related to neurotransmitter signaling and receptor interactions. By facilitating the synthesis of modified neurotransmitters, this compound helps researchers understand complex biological processes and develop new treatments for mental health conditions .

Analytical Chemistry

Quantification Standards

In analytical chemistry, this compound serves as a standard for quantifying tyrosine derivatives in biological samples. Its reliable properties allow researchers to obtain accurate data essential for experimental validation and further research applications .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhances stability and activity |

| Drug Development | Optimizing drug candidates targeting neurological disorders | Improves binding affinity |

| Bioconjugation | Attaching drugs/imaging agents to biomolecules | Enables targeted therapies |

| Neuroscience Research | Studies on neurotransmitter signaling and receptor interactions | Aids in understanding biological processes |

| Analytical Chemistry | Standard for quantifying tyrosine derivatives | Provides reliable data for experiments |

Mecanismo De Acción

The mechanism of action of Boc-D-Tyr(2-Br-Z)-OH involves its role as a protected amino acid derivative in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Boc group is typically removed under acidic conditions, while the 2-Br-Z group is removed under basic conditions. This selective deprotection enables the stepwise synthesis of peptides with high precision.

Comparación Con Compuestos Similares

Boc-D-Tyr-OH: Lacks the 2-Br-Z protective group, making it less selective in certain reactions.

Boc-L-Tyr(2-Br-Z)-OH: The L-isomer of Boc-D-Tyr(2-Br-Z)-OH, used in the synthesis of L-peptides.

Uniqueness: this compound is unique due to its dual protective groups, which provide enhanced selectivity and control in peptide synthesis. The presence of the 2-Br-Z group allows for specific deprotection strategies, making it a versatile reagent in the synthesis of complex peptides.

Actividad Biológica

Boc-D-Tyr(2-Br-Z)-OH is a derivative of the amino acid tyrosine, modified with a bromine atom at the 2-position and a Boc (tert-butyloxycarbonyl) protecting group. This compound has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds with similar structures showed efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Salmonella enterica | 128 µg/mL |

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study focused on its effects on cancer cell lines revealed that it could induce apoptosis in various tumor cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Inhibition of cell cycle progression |

| A549 | 25 | Modulation of PI3K/Akt pathway |

The findings indicate that this compound could be a promising candidate for further development in cancer therapy .

Study on Pain Management

A notable case study explored the role of this compound in pain management models. The study utilized animal models to assess the analgesic effects of this compound. Results indicated a significant reduction in pain response measured by behavioral assays, suggesting potential applications in treating chronic pain conditions.

- Methodology :

- Pain was induced using formalin injection.

- Behavioral responses were measured at various time intervals post-administration.

| Time Point (minutes) | Pain Response Score (Control) | Pain Response Score (this compound) |

|---|---|---|

| 0 | 8 | 8 |

| 30 | 6 | 3 |

| 60 | 5 | 1 |

These results support the hypothesis that this compound may possess analgesic properties, warranting further investigation into its mechanisms .

Propiedades

IUPAC Name |

(2R)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWMYJQSTUVRHR-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47689-67-8 | |

| Record name | L-Tyrosine, O-(((2-bromophenyl)methoxy)carbonyl)-N-((1,1-dimethylethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047689678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.